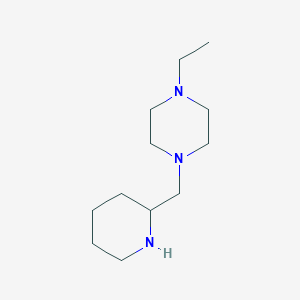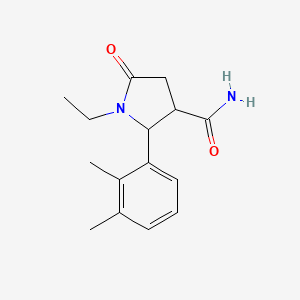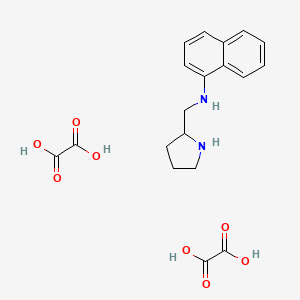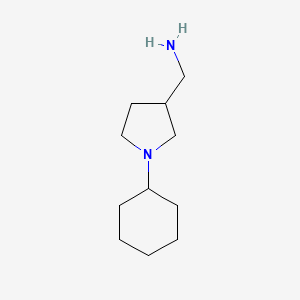![molecular formula C8H7N3O2 B1356388 4-甲基-1,4-二氢吡啶并[2,3-b]嘧啶-2,3-二酮 CAS No. 80708-25-4](/img/structure/B1356388.png)
4-甲基-1,4-二氢吡啶并[2,3-b]嘧啶-2,3-二酮
描述
“4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” is a chemical compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 . This compound is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” and similar compounds involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) .Physical And Chemical Properties Analysis
“4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” is a solid compound .科学研究应用
癌症治疗和 KRAS 抑制
4-甲基-1,4-二氢吡啶并[2,3-b]嘧啶-2,3-二酮衍生物已被合成并探索其作为 KRAS 共价抑制剂治疗癌症的潜力。这些化合物为靶向癌症和其他与 KRAS 活性相关的疾病提供了有希望的途径,为正在进行的肿瘤学研究提供了重要的关注点 (De, 2022)。
GABA 受体复合物的配体
对 4-甲基-1,4-二氢吡啶并[2,3-b]嘧啶-2,3-二酮衍生物的研究已扩展到合成具有作为 γ-氨基丁酸 A/苯二氮卓受体复合物配体的潜力的化合物。这种探索对于神经学研究很重要,特别是那些专注于 GABA 能系统调节的研究 (Weber, Bartsch, & Erker, 2002)。
生物活性化合物的合成
据报道,使用 4-甲基-1,4-二氢吡啶并[2,3-b]嘧啶-2,3-二酮作为前体合成了各种生物活性化合物。这些研究导致了具有在治疗多种疾病中潜在应用的分子,突出了这种化学骨架在药物化学中的多功能性 (Youssef, Azab, & Youssef, 2012)。
手性取代基的开发
在 1,2,3,4-四氢吡啶并[2,3-b]嘧啶-2,3-二酮衍生物的氮原子处开发手性取代基代表了手性分子合成中的一种新方法。这一进步对于创建具有特定对映体性质的药物至关重要,这可以带来疗效提高且副作用减少的药物 (Kurkin, Bukhryakov, & Yurovskaya, 2009)。
镇痛潜力
对 4-甲基-1,4-二氢吡啶并[2,3-b]嘧啶-2,3-二酮衍生物的镇痛潜力的研究揭示了它们作为 d-氨基酸氧化酶抑制剂的有效性。这项研究提供了一类新的化合物,可用于治疗慢性疼痛和吗啡镇痛耐受性,为疼痛管理提供了潜在的突破 (Xie 等,2016)。
作用机制
Mode of Action
Some pyrrolopyrazine derivatives, which include similar structures, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific interactions between 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione and its targets that result in these effects are currently unknown and require further investigation.
Biochemical Pathways
As mentioned, compounds with similar structures have shown a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
It’s worth noting that similar compounds have demonstrated a variety of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These effects suggest that 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione could potentially have a broad range of molecular and cellular impacts.
属性
IUPAC Name |
4-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHZGZKFJLIDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526174 | |
| Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80708-25-4 | |
| Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)